molecular formula C10H8N4O B020946 3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine CAS No. 54687-66-0

3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine

Cat. No.: B020946
CAS No.: 54687-66-0
M. Wt: 200.2 g/mol
InChI Key: BZYKRGSMRXJBCF-UHFFFAOYSA-N
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Description

3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine is a chemical compound with the molecular formula C10H8N4O and a molecular weight of 200.20 g/mol It is a derivative of phthalazine and contains a triazole ring fused to a phthalazine ring system

Preparation Methods

The synthesis of 3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine involves several steps. One common method includes the reaction of hydralazine with formaldehyde under specific conditions to form the desired product . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine undergoes various chemical reactions, including:

Scientific Research Applications

3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of the triazole and phthalazine ring systems, which confer specific chemical reactivity and potential biological activities.

Properties

IUPAC Name

[1,2,4]triazolo[3,4-a]phthalazin-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O/c15-6-9-12-13-10-8-4-2-1-3-7(8)5-11-14(9)10/h1-5,15H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZYKRGSMRXJBCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN3C2=NN=C3CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30969979
Record name ([1,2,4]Triazolo[3,4-a]phthalazin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30969979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54687-66-0
Record name 3-Hydroxymethyltriazolophthalazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054687660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ([1,2,4]Triazolo[3,4-a]phthalazin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30969979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-HYDROXYMETHYL-S-TRIAZOLO(3,4-A)PHTHALAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RL977557T9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine
Reactant of Route 2
3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine
3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine
3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine
Reactant of Route 5
3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine
[1,2,4]Triazolo[3,4-a]phthalazine-3-carbaldehyde
3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine

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